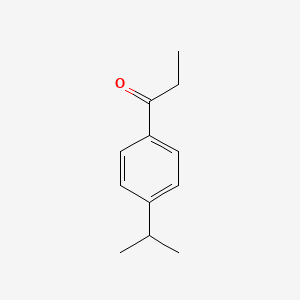

1-(4-Isopropylphenyl)propan-1-one

Description

BenchChem offers high-quality 1-(4-Isopropylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQTUHKXMAKTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396225 | |

| Record name | 1-(4-isopropylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27465-52-7 | |

| Record name | 1-(4-isopropylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Isopropylphenyl)propan-1-one: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-(4-Isopropylphenyl)propan-1-one. It moves beyond a simple recitation of facts to provide a synthesized understanding of the compound's chemical nature, grounded in mechanistic principles and practical laboratory applications.

Core Chemical Identity and Physicochemical Profile

1-(4-Isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone, is an aromatic ketone. Its structure, featuring a propyl chain attached to a carbonyl group which is in turn bonded to a para-substituted isopropylphenyl ring, makes it a valuable intermediate in organic synthesis. The isopropyl group, in particular, is a common motif in pharmacologically active molecules, lending the parent compound significant interest as a synthetic building block.

A summary of its fundamental properties is presented below, providing a foundational dataset for experimental design.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(4-Isopropylphenyl)propan-1-one | [1] |

| Synonyms | 4'-Isopropylpropiophenone, p-Isopropylpropiophenone, 1-[4-(1-Methylethyl)phenyl]-1-propanone | [1][2] |

| CAS Number | 27465-52-7 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1][3] |

| Molecular Weight | 176.26 g/mol | [1][3] |

| Physical Form | Solid |

Note: Specific physical properties like melting and boiling points are not consistently reported across public databases, indicating a need for empirical verification for high-purity applications.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of 1-(4-Isopropylphenyl)propan-1-one is the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Causality in Experimental Design: The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the chlorine atom of propionyl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich cumene ring. The para-position is the major site of substitution due to the ortho, para-directing nature of the isopropyl activating group and steric hindrance at the ortho positions. The reaction is conducted under anhydrous conditions at low temperatures to minimize side reactions, such as polymerization or rearrangement.

Detailed Experimental Protocol (Adapted from Analogous Syntheses[5])

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere to exclude moisture, which would otherwise hydrolyze the aluminum chloride catalyst.

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and cooled to approximately 0°C using an ice bath.

-

Reagent Addition: A stoichiometric mixture of cumene (isopropylbenzene) and propionyl chloride is added dropwise from the dropping funnel to the cooled AlCl₃ suspension over a period of 60-90 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0°C to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Isolation: The organic layer is separated. The aqueous layer is extracted twice more with dichloromethane. The combined organic extracts are washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(4-Isopropylphenyl)propan-1-one. Further purification can be achieved via vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesizing 1-(4-Isopropylphenyl)propan-1-one.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.0 ppm (sept, 1H): Methine proton of the isopropyl group. ~2.9 ppm (q, 2H): Methylene protons (–CH₂–) adjacent to the carbonyl. ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group. ~1.1 ppm (t, 3H): Terminal methyl protons (–CH₃) of the propyl chain. |

| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~155 ppm: Aromatic carbon attached to the isopropyl group. ~135 ppm: Aromatic carbon attached to the carbonyl group. ~128 ppm: Aromatic carbons ortho to the carbonyl. ~126 ppm: Aromatic carbons meta to the carbonyl. ~35 ppm: Methylene carbon (–CH₂–). ~34 ppm: Methine carbon of the isopropyl group. ~23 ppm: Methyl carbons of the isopropyl group. ~8 ppm: Terminal methyl carbon (–CH₃). |

| IR | ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone). ~2960 cm⁻¹: C-H stretches (aliphatic). ~1605 cm⁻¹: C=C stretch (aromatic ring). |

Chemical Reactivity and Applications in Drug Development

The utility of 1-(4-Isopropylphenyl)propan-1-one in drug development stems from its role as a versatile chemical intermediate. The ketone functional group is a hub for a variety of chemical transformations.

Key Reactions:

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(4-Isopropylphenyl)propan-1-ol. This transformation is fundamental, as chiral alcohols are ubiquitous in pharmaceuticals. Reagents like sodium borohydride (NaBH₄) provide a straightforward route, while asymmetric reducing agents can yield specific enantiomers, (R)- or (S)-1-(4-isopropylphenyl)propan-1-ol, which are crucial for developing stereospecific drugs.[6][][] These chiral alcohols are noted as intermediates for drugs targeting inflammation and pain management.[]

-

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, 1-(4-Isopropylphenyl)propan-1-one oxime.[9][10][11][12] Oximes are important functional groups in medicinal chemistry and can serve as precursors for other nitrogen-containing heterocycles.

-

Alpha-Halogenation: The protons on the methylene group alpha to the carbonyl are acidic and can be substituted with halogens (e.g., bromine) under acidic or basic conditions, creating a new point for synthetic elaboration.

The compound's primary value lies in its function as a scaffold. The isopropylphenyl moiety can be used to probe hydrophobic binding pockets in enzymes or receptors, while the propanone side chain provides a reactive handle for building more complex molecular architectures.

Logical Relationship Diagram

Caption: Synthetic utility of 1-(4-Isopropylphenyl)propan-1-one as a precursor in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of 1-(4-Isopropylphenyl)propan-1-one is essential. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.

| Hazard Category | Information | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed (Acute Tox. 4 Oral). | GHS07 (Exclamation Mark) |

| Skin Irritation | May cause skin irritation.[13] | GHS07 (Exclamation Mark) |

| Eye Irritation | May cause eye irritation.[13] | GHS07 (Exclamation Mark) |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[14] | N/A |

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[13]

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal. Do not let the product enter drains.

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[13] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Conclusion

1-(4-Isopropylphenyl)propan-1-one is a compound of significant interest due to its straightforward synthesis and its role as a versatile intermediate in medicinal chemistry. Understanding its core properties, reaction mechanisms, and safety protocols is paramount for any scientist looking to leverage this molecule in their research, particularly in the early stages of drug discovery and development. The provided protocols and data serve as a validated starting point for further investigation and application.

References

-

PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Isopropylphenyl)-1-propanone oxime. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromo-3-isopropylphenyl)propan-1-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Isopropylphenyl)propan-1-one. Retrieved from [Link]

-

Stenutz. (n.d.). 1-(4-methylphenyl)-1-propanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Electronically Tuneable Orthometalated RuII-NHC Complexes. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.

-

PubChem. (n.d.). 1-(2-(Propan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(4-Isopropylphenyl)propan-1-one | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(4-Propylphenyl)ethan-1-one(2932-65-2) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Isopropylphenol(99-89-8) 1H NMR spectrum [chemicalbook.com]

- 6. Buy 1-(4-Isopropylphenyl)propan-1-ol | 54518-11-5 [smolecule.com]

- 9. (1E)-1-(4-isopropylphenyl)propan-1-one oxime | 78575-14-1 [amp.chemicalbook.com]

- 10. 1-(4-Isopropylphenyl)-1-propanone oxime | C12H17NO | CID 5412361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(4-ISOPROPYL-PHENYL)-PROPAN-1-ONE OXIME [chemicalbook.com]

- 12. 1-(4-ISOPROPYL-PHENYL)-PROPAN-1-ONE OXIME CAS#: [amp.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Strategic Overview: The Rationale for Friedel-Crafts Acylation

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Isopropylpropiophenone

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4'-isopropylpropiophenone. Moving beyond a simple recitation of procedural steps, we delve into the mechanistic rationale behind the chosen synthetic route, offer a field-tested experimental protocol, and detail the analytical techniques required to validate the product's identity and purity.

The synthesis of 4'-isopropylpropiophenone is most efficiently achieved via the Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution (EAS) method is ideal for forming a new carbon-carbon bond between an aromatic ring and an acyl group, directly yielding an aryl ketone.[2][3]

The chosen pathway involves the reaction of cumene (isopropylbenzene) with propionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] This approach is favored for several reasons:

-

High Selectivity: The isopropyl group on the cumene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation reaction overwhelmingly favors substitution at the para position, leading to the desired 4'-isomer with high selectivity.

-

Reaction Control: Unlike the related Friedel-Crafts alkylation, acylation introduces a deactivating acyl group onto the aromatic ring. This prevents poly-acylation, as the product is less reactive than the starting material, making the reaction easy to control for a mono-substituted product.[5]

-

Stable Electrophile: The key electrophile, the acylium ion, is resonance-stabilized and does not undergo the rearrangements that often plague Friedel-Crafts alkylations, ensuring the integrity of the propionyl group structure.[5][6]

The Reaction Mechanism Deconstructed

The synthesis proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with propionyl chloride. The highly electron-deficient aluminum atom coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly reactive species is the potent electrophile required for the reaction.[3][7]

-

Electrophilic Aromatic Substitution: The π-electron system of the cumene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Restoration of Aromaticity: The [AlCl₄]⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces HCl as a byproduct.[3]

-

Product Complexation and Liberation: The ketone product, being a Lewis base, immediately forms a complex with the AlCl₃ catalyst.[2] Therefore, the catalyst must be used in stoichiometric amounts rather than catalytic quantities. A final aqueous work-up step with dilute acid is required to hydrolyze this complex and liberate the final 4'-isopropylpropiophenone product.[2][4]

Experimental Protocol: Synthesis of 4'-Isopropylpropiophenone

This protocol is adapted from established laboratory procedures and is designed to yield a high-purity product.[4]

Safety First: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 209 g | 1.57 |

| Cumene (Isopropylbenzene) | 120.19 | 157 g | 1.31 |

| Propionyl Chloride | 92.52 | 127 g | 1.37 |

| 1,2-Dichloroethane | 98.96 | 525 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 130 mL | - |

| 2% Sodium Hydroxide (NaOH) Solution | 40.00 | ~600 mL | - |

| Water (H₂O) | 18.02 | As needed | - |

| Ice | - | ~800 g | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser (with a drying tube), and a dropping funnel.

-

Catalyst Suspension: Charge the flask with 1,2-dichloroethane (525 mL) and anhydrous aluminum chloride (209 g). Begin stirring to form a suspension.

-

Acyl Chloride Addition: Cool the mixture in an ice bath to 0°C. Using the dropping funnel, add propionyl chloride (127 g) dropwise over 45 minutes, ensuring the internal temperature is maintained between 0-5°C.

-

Cumene Addition: Once the propionyl chloride addition is complete, allow the reaction mixture to warm to approximately 18°C. Then, add cumene (157 g) dropwise over 2 hours, maintaining the temperature at or below 30°C.

-

Reaction Completion: After the addition of cumene is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12 hours (overnight) to ensure the reaction goes to completion.

-

Reaction Quench: Prepare a quench mixture of crushed ice (800 g), water (130 mL), and concentrated hydrochloric acid (130 mL) in a large beaker. Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice/acid slurry. This process is exothermic and will release HCl gas.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the bottom organic layer.

-

Aqueous Extraction: Extract the aqueous phase twice with 250 mL portions of 1,2-dichloroethane.

-

Organic Phase Wash: Combine all organic phases. Wash successively with three 200 mL portions of 2% sodium hydroxide solution, followed by one 250 mL portion of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the 1,2-dichloroethane solvent using a rotary evaporator.

-

Purification by Vacuum Distillation: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 76-77°C / 0.15 mmHg.[4] The expected yield of pure 4'-isopropylpropiophenone is approximately 192 g (83%).[4]

Workflow Visualization

Caption: Workflow for the synthesis of 4'-isopropylpropiophenone.

Characterization and Quality Control

Confirming the structure and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₆O[8] |

| Molecular Weight | 176.25 g/mol [8] |

| Appearance | Liquid[8] |

| Boiling Point | 76-77 °C @ 0.15 mmHg[4] |

| Density | 0.9645 g/cm³ @ 20°C[4] |

| Refractive Index (n_D²⁰) | 1.5150[4] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum of 4'-isopropylpropiophenone will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing around 1680-1690 cm⁻¹. Other expected signals include C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-2970 cm⁻¹), and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals confirming the para-substituted pattern and the identity of the alkyl groups.

-

Aromatic Protons: Two distinct doublets in the aromatic region (~7.2-7.9 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

-

Propionyl Protons: A quartet (~2.9 ppm, 2H) for the -CH₂- group adjacent to the carbonyl, and a triplet (~1.1 ppm, 3H) for the terminal -CH₃ group.

-

Isopropyl Protons: A septet (~3.0 ppm, 1H) for the -CH- group, and a doublet (~1.2 ppm, 6H) for the two equivalent -CH₃ groups.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

Carbonyl Carbon: A signal far downfield (~200 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (~126-155 ppm), indicating the four unique carbon environments in the substituted ring.

-

Aliphatic Carbons: Signals for the isopropyl methine (-CH-) and methyl (-CH₃) carbons, as well as the propionyl methylene (-CH₂-) and methyl (-CH₃) carbons.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique confirms both purity and molecular weight.[9][10] The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum will display:

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragment Ions: A prominent peak at m/z = 147, resulting from the loss of the ethyl group ([M-29]⁺), forming a stable p-isopropylbenzoyl cation. Another significant fragment at m/z = 105 is often observed, corresponding to the benzoyl cation after loss of the isopropyl group.

-

Chemical Structure

Caption: Chemical structure of 4'-isopropylpropiophenone.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

PubChem. 4-Isopropylacetophenone. [Link]

-

ChemWhat. 4-isopropylpropiophenone CAS#: 27465-52-7. [Link]

-

PubChem. 4-Isopropylphenol. [Link]

-

PrepChem.com. Synthesis of p-isopropyl-propiophenone. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

LibreTexts Chemistry. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Scribd. Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation.... [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. (PDF) Characterization and differentiation of high energy cyclic organic peroxides.... [Link]

- Google Patents.

-

Marshall University. The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. [Link]

-

ResearchGate. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel.... [Link]

Sources

- 1. 4-isopropylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 3. byjus.com [byjus.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-isopropylpropiophenone | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. marshall.edu [marshall.edu]

An In-Depth Technical Guide to the Spectroscopic Data of p-Isopropylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for p-Isopropylpropiophenone (also known as 1-(4-isopropylphenyl)propan-1-one), a key organic compound. Understanding its spectral signature is crucial for its identification, characterization, and application in various scientific fields, including organic synthesis and pharmaceutical development. This document will delve into the details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to its unique spectral properties.

Molecular Structure and Key Features

p-Isopropylpropiophenone (CAS No: 27465-52-7) is an aromatic ketone with the molecular formula C12H16O and a molecular weight of 176.26 g/mol .[1][2] Its structure consists of a propiophenone core substituted with an isopropyl group at the para position of the phenyl ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For p-Isopropylpropiophenone, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of p-Isopropylpropiophenone is characterized by distinct signals corresponding to the different types of protons present in the molecule. The deshielding effect of the carbonyl group and the aromatic ring are key factors in interpreting the spectrum.[3][4]

Key ¹H NMR Spectral Features:

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| Aromatic Protons (ortho to C=O) | 7.8 - 8.0 | Doublet | 2H | Protons on the aromatic ring adjacent to the carbonyl group. |

| Aromatic Protons (meta to C=O) | 7.2 - 7.4 | Doublet | 2H | Protons on the aromatic ring adjacent to the isopropyl group. |

| Methylene Protons (-CH2-) | 2.9 - 3.1 | Quartet | 2H | Protons of the ethyl group adjacent to the carbonyl group. |

| Methine Proton (-CH-) | 2.9 - 3.1 | Septet | 1H | Proton of the isopropyl group. |

| Methyl Protons (-CH3 of ethyl) | 1.1 - 1.3 | Triplet | 3H | Protons of the ethyl group. |

| Methyl Protons (-CH3 of isopropyl) | 1.2 - 1.4 | Doublet | 6H | Protons of the isopropyl group. |

Expert Interpretation: The downfield shift of the aromatic protons ortho to the carbonyl group is a direct consequence of the electron-withdrawing nature of the ketone functionality. The quartet and triplet pattern of the ethyl group protons and the septet and doublet pattern of the isopropyl group protons are classic examples of spin-spin coupling, providing definitive evidence for these structural motifs. Hydrogens on the carbon next to a carbonyl group are slightly deshielded and typically appear in the 2.0 to 2.3 δ range.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon is a particularly diagnostic signal.[4]

Key ¹³C NMR Spectral Features:

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Structural Assignment |

| Carbonyl Carbon (C=O) | 195 - 205 | The ketone carbonyl carbon, significantly deshielded. |

| Aromatic Carbon (ipso- to C=O) | 135 - 140 | The aromatic carbon directly attached to the carbonyl group. |

| Aromatic Carbon (ipso- to isopropyl) | 150 - 155 | The aromatic carbon directly attached to the isopropyl group. |

| Aromatic Carbons (ortho to C=O) | 128 - 130 | Aromatic carbons adjacent to the carbonyl group. |

| Aromatic Carbons (meta to C=O) | 126 - 128 | Aromatic carbons adjacent to the isopropyl group. |

| Methylene Carbon (-CH2-) | 30 - 35 | The carbon of the ethyl group adjacent to the carbonyl. |

| Methine Carbon (-CH-) | 33 - 38 | The carbon of the isopropyl group. |

| Methyl Carbon (-CH3 of ethyl) | 8 - 12 | The terminal carbon of the ethyl group. |

| Methyl Carbons (-CH3 of isopropyl) | 22 - 26 | The equivalent carbons of the isopropyl group. |

Expert Interpretation: The most downfield signal in the spectrum, typically above 190 ppm, is unequivocally assigned to the carbonyl carbon, a hallmark of aldehydes and ketones.[3][4] The distinct signals for the aromatic carbons reflect the substitution pattern, and the chemical shifts of the aliphatic carbons are consistent with their positions relative to the electron-withdrawing carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Spectral Features:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Interpretation |

| C=O Stretch | 1680 - 1690 | Strong | Characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[5][6] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring.[7] |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds in the isopropyl and ethyl groups.[8] |

| Aromatic C=C Stretch | 1585 - 1600 & 1400 - 1500 | Medium-Weak | In-ring carbon-carbon stretching vibrations of the aromatic ring.[7] |

| C-H Bending (Isopropyl) | ~1385 and ~1370 | Medium | Characteristic bending vibrations for the two methyl groups of the isopropyl substituent. |

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum of p-Isopropylpropiophenone is the strong absorption band for the carbonyl (C=O) stretch. Its position, slightly below 1700 cm⁻¹, is indicative of a ketone conjugated with an aromatic ring.[3][6] The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Key Mass Spectral Features:

| m/z | Relative Intensity | Proposed Fragment Ion | Interpretation |

| 176 | Moderate | [C12H16O]⁺ | Molecular ion (M⁺) peak, confirming the molecular weight. |

| 147 | Strong | [M - C2H5]⁺ | Loss of an ethyl radical via α-cleavage. |

| 133 | Moderate | [M - C3H7]⁺ | Loss of an isopropyl radical. |

| 105 | Moderate | [C6H4C(O)CH2CH3]⁺ | McLafferty rearrangement product (less likely due to aromatic ring). |

| 77 | Moderate | [C6H5]⁺ | Phenyl cation. |

| 43 | Moderate | [C3H7]⁺ | Isopropyl cation. |

Expert Interpretation: The mass spectrum of p-Isopropylpropiophenone will show a moderately intense molecular ion peak at m/z 176.[4] A key fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon.[3][5] For p-Isopropylpropiophenone, the most significant α-cleavage results in the loss of the ethyl group, leading to a strong peak at m/z 147. This resonance-stabilized acylium ion is a characteristic fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of p-Isopropylpropiophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid p-Isopropylpropiophenone directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of p-Isopropylpropiophenone into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Molecular Structure of p-Isopropylpropiophenone

Caption: Molecular structure of p-Isopropylpropiophenone.

Key Mass Spectrometry Fragmentation Pathway

Caption: Primary α-cleavage fragmentation of p-Isopropylpropiophenone in MS.

References

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-isopropylpropiophenone CAS#: 27465-52-7. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 4-isopropylpropiophenone | CymitQuimica [cymitquimica.com]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR spectral analysis of 1-(4-Isopropylphenyl)propan-1-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Isopropylphenyl)propan-1-one

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-isopropylphenyl)propan-1-one, a ketone with the chemical formula C₁₂H₁₆O.[2][3] Through a systematic interpretation of chemical shifts, integration, and spin-spin coupling, we will demonstrate how to unequivocally confirm the molecule's structure. This document is intended for researchers and scientists in the fields of chemistry and drug development who rely on robust analytical techniques for molecular characterization.

Part 1: ¹H NMR Spectral Analysis: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise count and electronic environment of the hydrogen atoms within a molecule. For 1-(4-isopropylphenyl)propan-1-one, we anticipate five distinct proton signals, a prediction based on the molecular symmetry.

Predicted ¹H NMR Signals and Interpretation

-

Aromatic Protons (H-a, H-b): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, especially on high-field instruments.

-

Chemical Shift (δ): The protons ortho to the electron-withdrawing carbonyl group (H-a) are expected to be deshielded and resonate further downfield (approximately 7.9 ppm) compared to the protons ortho to the electron-donating isopropyl group (H-b, approximately 7.3 ppm). The deshielding effect of a carbonyl group on adjacent aromatic protons is a well-documented phenomenon.[4]

-

Integration: Each signal will integrate to 2H.

-

Multiplicity: Both signals will appear as doublets due to coupling with their respective ortho neighbors, with a typical ortho coupling constant (³J) of ~8 Hz.

-

-

Propanoyl Methylene Protons (H-c): These protons are alpha to the carbonyl group.

-

Chemical Shift (δ): Their proximity to the electronegative oxygen of the carbonyl group causes a significant downfield shift into the range of 2.5-3.0 ppm.[5]

-

Integration: This signal will integrate to 2H.

-

Multiplicity: According to the n+1 rule, these two protons are coupled to the three protons of the adjacent methyl group (H-d), resulting in a quartet (3+1=4).[6]

-

-

Isopropyl Methine Proton (H-e): This single proton is attached to two methyl groups and the aromatic ring.

-

Chemical Shift (δ): Its position, benzylic and tertiary, places its resonance around 3.0 ppm.

-

Integration: The signal will integrate to 1H.

-

Multiplicity: This proton is coupled to the six equivalent protons of the two isopropyl methyl groups (H-f). This will split the signal into a septet (6+1=7).

-

-

Isopropyl Methyl Protons (H-f): The six protons of the two methyl groups in the isopropyl substituent are chemically equivalent due to free rotation.

-

Chemical Shift (δ): These protons are in a standard alkyl environment and are expected to resonate upfield, around 1.25 ppm.

-

Integration: This signal will be the largest in the spectrum, integrating to 6H.

-

Multiplicity: They are coupled to the single methine proton (H-e), resulting in a doublet (1+1=2).

-

-

Propanoyl Methyl Protons (H-d): These are the terminal methyl protons of the propanoyl group.

-

Chemical Shift (δ): Being beta to the carbonyl group, they are less affected by its deshielding influence and will appear in the typical alkyl region, around 1.1 ppm.

-

Integration: The signal will integrate to 3H.

-

Multiplicity: These three protons are coupled to the two methylene protons (H-c), resulting in a triplet (2+1=3).

-

Data Presentation: Predicted ¹H NMR Data

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |

| H-a | Aromatic (ortho to C=O) | ~7.9 | 2H | Doublet (d) | ~8 Hz |

| H-b | Aromatic (ortho to i-Pr) | ~7.3 | 2H | Doublet (d) | ~8 Hz |

| H-e | Isopropyl CH | ~3.0 | 1H | Septet (sept) | ~7 Hz |

| H-c | Propanoyl CH₂ | ~2.9 | 2H | Quartet (q) | ~7 Hz |

| H-f | Isopropyl CH₃ | ~1.25 | 6H | Doublet (d) | ~7 Hz |

| H-d | Propanoyl CH₃ | ~1.1 | 3H | Triplet (t) | ~7 Hz |

Visualization: Spin-Spin Coupling Network

The following diagram illustrates the scalar coupling relationships between the different protons in the molecule.

Caption: ¹H-¹H spin-spin coupling in 1-(4-isopropylphenyl)propan-1-one.

Part 2: ¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single sharp line, providing direct insight into the carbon framework.[7] For 1-(4-isopropylphenyl)propan-1-one, we expect to see nine distinct signals due to molecular symmetry (the two aromatic carbons ortho to the carbonyl are equivalent, as are the two ortho to the isopropyl group, and the two methyl carbons of the isopropyl group).

Predicted ¹³C NMR Signals and Interpretation

-

Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear significantly downfield, typically in the range of 195-210 ppm. For this specific ketone, a shift of ~200 ppm is expected.

-

Aromatic Carbons: These resonate in the 125-155 ppm region.

-

The quaternary carbon attached to the isopropyl group (C-ipso') will be around 155 ppm.

-

The quaternary carbon attached to the carbonyl group (C-ipso) will be around 135 ppm.

-

The two carbons ortho to the carbonyl group (CH) will appear near 128 ppm.

-

The two carbons ortho to the isopropyl group (CH) will be slightly more shielded, appearing around 126 ppm.

-

-

Aliphatic Carbons: These appear in the upfield region of the spectrum (< 40 ppm).

-

The isopropyl methine carbon (CH) is expected around 34 ppm.

-

The propanoyl methylene carbon (CH₂), being alpha to the carbonyl, will be deshielded to around 31 ppm.

-

The two equivalent isopropyl methyl carbons (CH₃) will resonate near 23 ppm.

-

The propanoyl methyl carbon (CH₃) is the most shielded carbon and will appear furthest upfield, around 8 ppm.

-

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable for confirming these assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[1] This would allow for the unambiguous differentiation of the aliphatic signals.

Data Presentation: Predicted ¹³C NMR Data

| Predicted δ (ppm) | Carbon Type (from DEPT-135) | Assignment |

| ~200 | Quaternary (absent) | C=O |

| ~155 | Quaternary (absent) | Aromatic C-ipso' (C-iPr) |

| ~135 | Quaternary (absent) | Aromatic C-ipso (C-C=O) |

| ~128 | CH (positive) | Aromatic CH (ortho to C=O) |

| ~126 | CH (positive) | Aromatic CH (ortho to i-Pr) |

| ~34 | CH (positive) | Isopropyl CH |

| ~31 | CH₂ (negative) | Propanoyl CH₂ |

| ~23 | CH₃ (positive) | Isopropyl CH₃ |

| ~8 | CH₃ (positive) | Propanoyl CH₃ |

Part 3: Experimental Workflow for NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol: NMR Sample Preparation

-

Weighing the Sample: Accurately weigh 10-20 mg of 1-(4-isopropylphenyl)propan-1-one for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single, easily identifiable residual solvent peak at ~7.26 ppm.[10]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any solid particles remain, the solution must be filtered.[11]

-

Filtration: To remove particulates that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as this can interfere with the spinning process in the spectrometer.[9][12]

Visualization: Structure Elucidation Workflow

The following diagram outlines the logical flow of experiments used to confirm a molecular structure.

Caption: A typical NMR workflow for molecular structure elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, including DEPT-135 and 2D correlation experiments, provides a wealth of interlocking data points. For 1-(4-isopropylphenyl)propan-1-one, the predicted chemical shifts, signal integrations, and spin-spin coupling patterns create a unique spectral fingerprint. This detailed analysis not only allows for the unambiguous confirmation of the compound's identity and structure but also serves as a testament to the indispensable role of NMR spectroscopy in modern chemical research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Regensburg. How to Prepare Samples for NMR. [Link]

-

Georgia Tech NMR Center. (2023-08-29). Small molecule NMR sample preparation. [Link]

-

LibreTexts Chemistry. 2D NMR Introduction. [Link]

-

News-Medical.Net. (2019-08-20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Emery Pharma. (2018-04-02). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

Abraham, R. J., et al. (2002). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

Emery Pharma. (2018-04-02). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

Royal Society of Chemistry. Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. [Link]

-

The Royal Society of Chemistry. Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. [Link]

-

LibreTexts Chemistry. Chapter 5: NMR. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

University of Calgary. 13 Carbon NMR. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. scbt.com [scbt.com]

- 3. 1-(4-Isopropylphenyl)propan-1-one | Sigma-Aldrich [sigmaaldrich.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. rsc.org [rsc.org]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 4'-Isopropylpropiophenone

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4'-isopropylpropiophenone. In the absence of a publicly available experimental spectrum, this guide leverages foundational principles of mass spectrometry, including alpha-cleavage, benzylic cleavage, and McLafferty-type rearrangements, to construct a theoretical fragmentation pathway. By drawing reasoned analogies from structurally similar aromatic ketones, this document offers researchers, scientists, and drug development professionals a robust framework for identifying 4'-isopropylpropiophenone and its analogues in mass spectrometry workflows. The guide includes a detailed, step-by-step experimental protocol for acquiring a mass spectrum and visual diagrams of the proposed fragmentation mechanisms.

Introduction: The Significance of 4'-Isopropylpropiophenone and Mass Spectrometry in its Analysis

4'-Isopropylpropiophenone, with the chemical formula C12H16O and a molecular weight of approximately 176.25 g/mol , is an aromatic ketone of interest in various chemical and pharmaceutical contexts.[1] Its structural elucidation is paramount for quality control, metabolite identification, and forensic analysis. Mass spectrometry, a powerful analytical technique, provides detailed information about a molecule's structure by measuring its mass-to-charge ratio (m/z) and that of its fragments.[2]

Electron ionization (EI) is a common ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[2] The resulting fragmentation pattern serves as a molecular fingerprint, enabling confident identification. This guide will focus on the predicted EI fragmentation of 4'-isopropylpropiophenone.

Predicted Mass Spectrum and Fragmentation Pathways

The Molecular Ion

Upon electron ionization, 4'-isopropylpropiophenone will lose an electron to form the molecular ion (M•+), which is expected to be observed at an m/z of 176. The stability of the aromatic ring should allow for a reasonably intense molecular ion peak.

Key Fragmentation Mechanisms

The primary fragmentation pathways for the 4'-isopropylpropiophenone molecular ion are proposed as follows:

-

Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group. This is a highly favorable fragmentation for ketones.[3]

-

Benzylic Cleavage: The isopropyl group attached to the aromatic ring provides a site for benzylic cleavage, which is a favorable fragmentation pathway due to the stability of the resulting benzylic carbocation.

-

McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on the ethyl chain, a rearrangement involving the isopropyl group may occur.

The following diagram illustrates the proposed primary fragmentation pathways:

Sources

Physical properties of 1-(4-Isopropylphenyl)propan-1-one (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 1-(4-Isopropylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties—specifically the melting and boiling points—of the chemical compound 1-(4-Isopropylphenyl)propan-1-one. As a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of its physicochemical characteristics is paramount for purity assessment, reaction optimization, and quality control. This document moves beyond a simple recitation of values to explore the underlying scientific principles and provide detailed, authoritative protocols for their experimental verification.

Physicochemical Profile of 1-(4-Isopropylphenyl)propan-1-one

1-(4-Isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone, is a solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27465-52-7 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 146-149 °C | [3] |

| Boiling Point | 272.3 ± 9.0 °C (Predicted, atmospheric) | [3] |

| 156 °C (at 14 mmHg) | [4] |

Experimental Determination of Melting Point

The melting point is one of the most critical indicators of a crystalline solid's purity. For a pure substance, the transition from solid to liquid occurs over a very narrow temperature range.

The Scientific Principle: Melting Point Depression

The sharp, characteristic melting point of a pure compound is a result of the uniform energy required to overcome the forces of its crystal lattice. However, the presence of even small amounts of soluble impurities disrupts this ordered lattice structure.[5][6] This disruption has a direct thermodynamic consequence: it increases the entropy (disorder) of the liquid phase more significantly than that of the solid phase.[2][7] According to the Gibbs free energy equation for phase transition (Tₘ = ΔH°/ΔS°), a larger change in entropy (ΔS°) leads to a lower melting temperature (Tₘ).[2]

This phenomenon, known as melting point depression , results in two observable effects:

-

A lowering of the melting temperature compared to the pure substance.

-

A broadening of the melting range (the difference between the temperature where melting begins and where it is complete).[2]

Therefore, the determination of a sharp melting range that aligns with the literature value serves as a reliable, self-validating check for the purity of a synthesized or procured sample of 1-(4-Isopropylphenyl)propan-1-one.

Standardized Protocol for Melting Point Determination (Capillary Method)

This protocol is adapted from the methodologies described in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324, which represent authoritative standards for this measurement.[4][8][9]

Objective: To accurately determine the melting range of a solid sample of 1-(4-Isopropylphenyl)propan-1-one.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital/automated instrument)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample pulverization

-

Thermometer calibrated against USP Melting Point Reference Standards

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 1-(4-Isopropylphenyl)propan-1-one is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Gently pulverize the solid into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and efficient heat transfer.[10]

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.

-

Repeat until a packed column of 2-3 mm in height is achieved. A consistent sample height is crucial for reproducibility.[10]

-

-

Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point (i.e., heat rapidly to ~125-130 °C).[11]

-

Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11][12]

-

Record T₁: The temperature at which the first droplet of liquid becomes visible.

-

Record T₂: The temperature at which the last solid particle melts, and the sample is completely transformed into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Confirmation (Mixed Melting Point):

-

To confirm the identity of the substance, an intimate 1:1 mixture of the sample with an authentic standard of 1-(4-Isopropylphenyl)propan-1-one can be prepared.

-

If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is a different compound, a significant melting point depression and broadening will be observed.[4]

-

Experimental Workflow: Melting Point Analysis

Caption: Workflow for purity and identity verification via melting point determination.

Experimental Determination of Boiling Point

The boiling point provides another crucial physicochemical constant for characterizing a substance, in this case, after it has been melted into its liquid form.

The Scientific Principle: Vapor Pressure and Temperature

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[13][14] Vapor pressure is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase (liquid) in a closed system. This property is intrinsically linked to temperature; as temperature increases, more molecules gain sufficient kinetic energy to escape into the vapor phase, thereby increasing the vapor pressure.

This relationship is quantitatively described by the Clausius-Clapeyron equation :

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where P is vapor pressure, T is absolute temperature, ΔHvap is the molar enthalpy of vaporization, and R is the ideal gas constant.[15][16] This equation authoritatively explains why a liquid's boiling point decreases at lower external pressures (e.g., at high altitudes or under vacuum) and provides a method to correlate a boiling point measured at a reduced pressure to the normal boiling point (at 760 mmHg).[17][18]

Standardized Protocol for Micro Boiling Point Determination

For research purposes where sample quantity may be limited, a micro-determination method is efficient and accurate.[19]

Objective: To determine the boiling point of a small liquid sample of 1-(4-Isopropylphenyl)propan-1-one.

Apparatus:

-

Thiele tube or a small beaker for oil bath

-

High-boiling mineral oil or silicone oil

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heating source (Bunsen burner or hot plate)

Step-by-Step Methodology:

-

Sample Preparation:

-

Melt a small sample of 1-(4-Isopropylphenyl)propan-1-one.

-

Add approximately 0.5 mL of the molten liquid to the small test tube.

-

-

Apparatus Assembly:

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the assembly in the Thiele tube or oil bath, making sure the liquid sample is fully submerged in the oil but the rubber band is above the oil level to prevent degradation.[20]

-

-

Determination:

-

Gently heat the side arm of the Thiele tube (or the beaker on a hot plate).[21] Convection currents in the Thiele tube will ensure uniform heat distribution.

-

As the temperature rises, air trapped in the capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has exceeded the external pressure and the liquid inside the capillary has been replaced by vapor.[20][22]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubble stream will slow down and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.[22]

-

-

Correction for Pressure:

-

Simultaneously record the barometric pressure.

-

If the measured pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a pressure nomograph or the Clausius-Clapeyron equation.

-

Workflow: Micro Boiling Point Determination

Caption: Step-by-step workflow for micro boiling point determination.

Conclusion

The accurate determination of the melting and boiling points of 1-(4-Isopropylphenyl)propan-1-one is a fundamental requirement for its use in research and development. These physical constants not only serve as primary indicators of purity and identity but also inform critical process parameters for chemical synthesis and formulation. By grounding experimental protocols in established standards and a firm understanding of the underlying thermodynamic principles, researchers can ensure the generation of reliable, high-integrity data essential for advancing scientific discovery and drug development programs.

References

-

Melting-point depression. (n.d.). Grokipedia. Retrieved December 12, 2025, from [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. Retrieved December 12, 2025, from [Link]

-

Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). U.S. Pharmacopeial Convention. Retrieved December 12, 2025, from [Link]

-

Melting-point depression. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

-

Melting point depression. (n.d.). IBChem. Retrieved December 12, 2025, from [Link]

-

<741> Melting Range or Temperature. (n.d.). USP-NF. Retrieved December 12, 2025, from [Link]

-

Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. (2025, August 6). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Clausius–Clapeyron relation. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

-

The Clausius-Clapeyron Relationship. (2019, July 12). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

The Clausius-Clapeyron Equation. (n.d.). Purdue University. Retrieved December 12, 2025, from [Link]

-

Calculating Vapor Pressure and Boiling Point. (2020, December 20). YouTube. Retrieved December 12, 2025, from [Link]

-

Clausius-Clapeyron Equation Explained. (2022, May 11). Study.com. Retrieved December 12, 2025, from [Link]

-

USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved December 12, 2025, from [Link]

-

USP melting point reference standards: Evaluation of parameters that affect the melting point. (2025, August 6). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved December 12, 2025, from [Link]

-

Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved December 12, 2025, from [Link]

-

What causes melting point depression? (2020, May 10). Quora. Retrieved December 12, 2025, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved December 12, 2025, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly. Retrieved December 12, 2025, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved December 12, 2025, from [Link]

-

Micro Boiling Point Determination. (n.d.). Chymist.com. Retrieved December 12, 2025, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved December 12, 2025, from [Link]

-

Boiling Point Determination (Repaired). (n.d.). Scribd. Retrieved December 12, 2025, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved December 12, 2025, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

Boiling Point Determination. (n.d.). Chemconnections.org. Retrieved December 12, 2025, from [Link]

Sources

- 1. infinitalab.com [infinitalab.com]

- 2. grokipedia.com [grokipedia.com]

- 3. store.astm.org [store.astm.org]

- 4. uspbpep.com [uspbpep.com]

- 5. ibchem.com [ibchem.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 16. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]

- 17. youtube.com [youtube.com]

- 18. Clausius-Clapeyron Equation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. chemconnections.org [chemconnections.org]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. chymist.com [chymist.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Solubility of 4'-Isopropylpropiophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 4'-Isopropylpropiophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4'-Isopropylpropiophenone (IPP) in common organic solvents. Recognizing the scarcity of published quantitative data for this specific ketone, this document emphasizes the foundational principles of solubility, rooted in molecular structure and solvent properties. It offers a predictive analysis based on the "like dissolves like" principle and presents detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This guide is intended for researchers, chemists, and formulation scientists who require robust solubility data for applications ranging from reaction optimization and product purification to formulation development.

Introduction: The Physicochemical Context of 4'-Isopropylpropiophenone

4'-Isopropylpropiophenone (IPP), with the chemical formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol , is an aromatic ketone.[1][2][3] Its molecular architecture is the primary determinant of its physical properties and solubility behavior.

Key Structural Features:

-

Polar Carbonyl Group (C=O): This functional group introduces a significant dipole moment, making the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4][5]

-

Non-Polar Aromatic Ring: The benzene ring is hydrophobic and engages in π-π stacking and van der Waals forces.

-

Alkyl Moieties (Isopropyl and Ethyl groups): These non-polar, hydrophobic chains contribute to the molecule's overall lipophilicity.

The presence of both polar and non-polar regions gives IPP a mixed character. Therefore, its solubility is not straightforward and is highly dependent on the chosen solvent. Understanding this solubility is critical for controlling reaction kinetics, designing effective extraction and crystallization procedures, and developing stable liquid formulations.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity are likely to be miscible or soluble in one another.[6][7]

Solute-Solvent Interactions

For IPP to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions will be London dispersion forces. The large non-polar structure of IPP suggests strong affinity for these solvents.

-

In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Dipole-dipole interactions between the solvent and the IPP carbonyl group will be the dominant favorable interaction. These solvents are excellent candidates for dissolving IPP.[4][8]

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen of IPP. However, the large hydrophobic part of the IPP molecule may limit solubility compared to smaller ketones.[8] As the alkyl chain of an alcohol solvent increases (e.g., from methanol to butanol), its decreasing polarity will likely improve its ability to dissolve IPP.

-

In Water: IPP is expected to be poorly soluble in water. While the carbonyl group can accept hydrogen bonds from water, the large, hydrophobic C₁₂ structure is dominant, making it energetically unfavorable for the molecule to enter the highly structured hydrogen-bonding network of water.[5][8]

Predicting Solubility Trends

Based on this analysis, we can predict the following general solubility trend for 4'-Isopropylpropiophenone:

High Solubility: Aromatic solvents (Toluene, Xylene), chlorinated solvents (Dichloromethane), ethers (Diethyl Ether, THF), and other ketones (Acetone, MEK). Moderate Solubility: Alcohols (Ethanol, Isopropanol), and esters (Ethyl Acetate). Low to Negligible Solubility: Highly polar solvents (Water, Ethylene Glycol) and very non-polar aliphatic hydrocarbons (Hexane, Heptane), although solubility in the latter is still expected to be higher than in water.

Experimental Determination of Solubility

Where precise data is required, experimental determination is essential. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment for solvent screening.

Methodology:

-

Preparation: Add approximately 0.1 mL of 4'-Isopropylpropiophenone to a clean, dry 13x100 mm test tube.

-

Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL per addition) while agitating the mixture.

-

Observation: Continuously observe the mixture for the formation of a single, clear liquid phase (miscible) or the persistence of two distinct layers or cloudiness (immiscible/insoluble).

-

Categorization: Classify the solubility based on the volume of solvent required to dissolve the solute. A common threshold is that a substance is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.

Table 1: Qualitative Solubility Data Log for 4'-Isopropylpropiophenone

| Solvent Category | Solvent | Predicted Solubility | Observation (e.g., Miscible, Partially Soluble, Insoluble) |

|---|---|---|---|

| Non-Polar | Hexane | Moderate | |

| Toluene | High | ||

| Polar Aprotic | Dichloromethane | High | |

| Acetone | High | ||

| Ethyl Acetate | High | ||

| Tetrahydrofuran (THF) | High | ||

| Acetonitrile | Moderate | ||

| Dimethyl Sulfoxide (DMSO) | Moderate-High | ||

| Polar Protic | Methanol | Moderate | |

| Ethanol | Moderate-High | ||

| Isopropanol | Moderate-High |

| | Water | Very Low | |

Protocol 2: Quantitative Solubility Determination by Isothermal Equilibrium

This method determines the equilibrium solubility at a specific temperature, providing precise, quantitative data. The causality behind this protocol is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with excess, undissolved solute.

Workflow for Quantitative Solubility Determination

Caption: Isothermal equilibrium method workflow.

Detailed Methodology:

-

System Preparation: Add an excess amount of 4'-Isopropylpropiophenone to a sealed vial containing a precisely known volume of the chosen solvent. The presence of undissolved solute is critical to ensure saturation.

-

Equilibration: Place the vial in an incubator shaker or on a magnetic stir plate at a constant, controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solute to settle. Carefully withdraw a sample of the clear supernatant. Causality: To prevent undissolved particles from artificially inflating the result, the sample must be filtered through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). This is a self-validating step.

-

Dilution: Accurately dilute the filtered sample with the same solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve is required for this step.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Solvent Properties for Contextual Analysis

The choice of solvent and the resulting solubility can be rationalized by examining the physical properties of the solvents themselves.

Table 2: Properties of Common Organic Solvents

| Solvent | Formula | Density (g/mL) | Dielectric Constant (20°C) | Polarity Index |

|---|---|---|---|---|

| Hexane | C₆H₁₄ | 0.655 | 1.89 | 0.1 |

| Toluene | C₇H₈ | 0.867 | 2.38 | 2.4 |

| Dichloromethane | CH₂Cl₂ | 1.325 | 9.08 | 3.1 |

| Diethyl Ether | C₄H₁₀O | 0.713 | 4.34 | 2.8 |

| Acetone | C₃H₆O | 0.791 | 20.7 | 5.1 |

| Ethyl Acetate | C₄H₈O₂ | 0.902 | 6.02 | 4.4 |

| Tetrahydrofuran (THF) | C₄H₈O | 0.883 | 7.52 | 4.0 |

| Acetonitrile | C₂H₃N | 0.786 | 37.5 | 5.8 |

| Isopropanol | C₃H₈O | 0.785 | 18.3 | 3.9 |

| Ethanol | C₂H₆O | 0.789 | 24.6 | 4.3 |

| Methanol | CH₄O | 0.792 | 32.7 | 5.1 |

| Water | H₂O | 0.998 | 78.5 | 10.2 |

Data compiled from various sources.[9][10]

Conclusion

While specific, published solubility data for 4'-Isopropylpropiophenone is limited, a strong predictive understanding can be achieved by applying fundamental chemical principles. The molecule's dual polar and non-polar character suggests high solubility in solvents of intermediate polarity, such as ketones, ethers, and chlorinated hydrocarbons, and poor solubility in water. For drug development, process chemistry, and other high-precision applications, the quantitative experimental protocol provided herein offers a reliable and self-validating method for generating the necessary data to guide solvent selection and process optimization.

References

-

Scribd. (n.d.). Solvent Properties Table. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylacetophenone. PubChem Compound Database. Retrieved from [Link]

-

CK-12 Foundation. (2025, December 16). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-